
1,1'-Sulfonylbis(3,4-diiodobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Sulfonylbis(3,4-diiodobenzene) is an organosulfur compound characterized by the presence of two iodine atoms and a sulfonyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis(3,4-diiodobenzene) typically involves the iodination of a precursor compound, such as 3,4-diiodobenzene, followed by the introduction of a sulfonyl group. One common method involves the use of iodine and a suitable oxidizing agent to achieve the iodination, followed by sulfonylation using a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 1,1’-Sulfonylbis(3,4-diiodobenzene) may involve large-scale iodination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,1’-Sulfonylbis(3,4-diiodobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions, with conditions tailored to the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1,1’-Sulfonylbis(3,4-diiodobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of 1,1’-Sulfonylbis(3,4-diiodobenzene) involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations. The iodine atoms can participate in halogen bonding, affecting the compound’s interactions with other molecules.
相似化合物的比较
Similar Compounds
1,3-Diiodobenzene: A simpler compound with two iodine atoms on a benzene ring, lacking the sulfonyl group.
1,1’-Sulfonylbis(3,4-dimethylbenzene): Similar structure but with methyl groups instead of iodine atoms.
Uniqueness
1,1’-Sulfonylbis(3,4-diiodobenzene) is unique due to the presence of both iodine atoms and a sulfonyl group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
属性
CAS 编号 |
130367-99-6 |
|---|---|
分子式 |
C12H6I4O2S |
分子量 |
721.86 g/mol |
IUPAC 名称 |
4-(3,4-diiodophenyl)sulfonyl-1,2-diiodobenzene |
InChI |
InChI=1S/C12H6I4O2S/c13-9-3-1-7(5-11(9)15)19(17,18)8-2-4-10(14)12(16)6-8/h1-6H |
InChI 键 |
NJFBIVPOHTXVGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)I)I)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


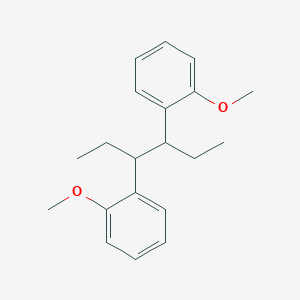
![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
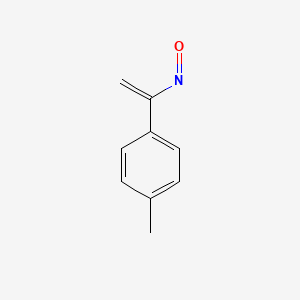
![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)
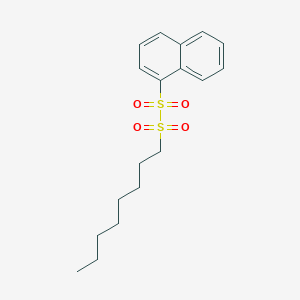
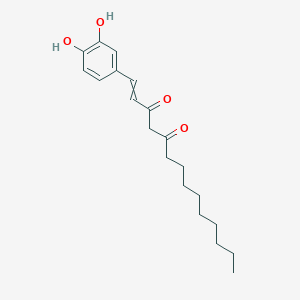
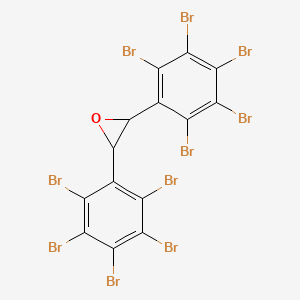

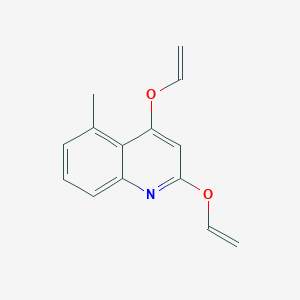
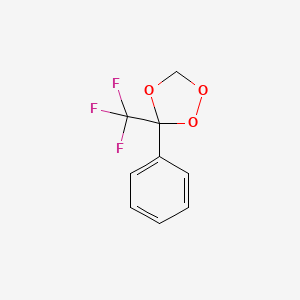
-lambda~5~-phosphane](/img/structure/B14278566.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)

